![molecular formula C12H16O2 B12635262 3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone CAS No. 919089-32-0](/img/structure/B12635262.png)
3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone is an organic compound with the molecular formula C12H16O2. It contains 31 bonds, including 15 non-hydrogen bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 2 six-membered rings, and 2 aliphatic ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone can be achieved through the self-condensation of cyclohexanone. This reaction can be catalyzed by various catalysts, such as HRF5015, a perfluorosulfonic acid resin catalyst with unique pore structures . The reaction is carried out under mild conditions, with the reaction temperature being relatively low and the selectivity of the dimer being close to 100%. The apparent activation energy for the dimer formation reaction is 54 kJ mol−1 .
Another method involves the use of TiO2/Al2O3 catalysts. The optimal reaction conditions for this method include a reaction temperature of 393.15 K, an agitation rate of 300 r/min, and a catalyst dosage of 8%. The conversion of cyclohexanone is 29.11%, with close to 100% ultrahigh selectivity .
Industrial Production Methods
The industrial production of this compound typically involves the aldol self-condensation reaction of cyclohexanone. This method produces two resonance isomers: 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone. These isomers are intermediates for o-phenylphenol, an important fine chemical widely used in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as different isomers and reduced or oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of different products. The specific pathways and targets involved depend on the particular reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone include other cyclohexenone derivatives and cyclohexanone derivatives. Some examples include:
- 2-(1-cyclohexenyl)cyclohexanone
- 2-cyclohexylidenecyclohexanone
- Various substituted cyclohexenones
Uniqueness
This compound is unique due to its specific structure, which includes two six-membered rings and two aliphatic ketone groups. This structure allows it to undergo a variety of chemical reactions and makes it a valuable intermediate in the synthesis of fine chemicals and other organic compounds .
Eigenschaften
CAS-Nummer |
919089-32-0 |
---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-[(1R)-3-oxocyclohexyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h6,9H,1-5,7-8H2/t9-/m1/s1 |
InChI-Schlüssel |
ALMOMJDOWMBEBN-SECBINFHSA-N |
Isomerische SMILES |
C1CC=C(C(=O)C1)[C@@H]2CCCC(=O)C2 |
Kanonische SMILES |
C1CC=C(C(=O)C1)C2CCCC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.